BenchChemオンラインストアへようこそ!

4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Thiazole-sulfonamide

4-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896338-34-4, molecular formula C₁₈H₁₆N₂O₃S₂, molecular weight 372.5 g/mol) is a synthetic small-molecule benzamide derivative that incorporates a 4-methylsulfonyl substituent and a 4‑(p‑tolyl)thiazol‑2‑yl moiety. It belongs to the broader class of thiazole‑containing sulfonamide/benzamide compounds, several of which have been explored as kinase inhibitors or anti‑Alzheimer’s agents.

Molecular Formula C18H16N2O3S2
Molecular Weight 372.46
CAS No. 896338-34-4
Cat. No. B2625294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
CAS896338-34-4
Molecular FormulaC18H16N2O3S2
Molecular Weight372.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H16N2O3S2/c1-12-3-5-13(6-4-12)16-11-24-18(19-16)20-17(21)14-7-9-15(10-8-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21)
InChIKeyBYVUAPVZFQVTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896338-34-4): Procurement-Relevant Structural and Physicochemical Baseline


4-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896338-34-4, molecular formula C₁₈H₁₆N₂O₃S₂, molecular weight 372.5 g/mol) is a synthetic small-molecule benzamide derivative that incorporates a 4-methylsulfonyl substituent and a 4‑(p‑tolyl)thiazol‑2‑yl moiety [1]. It belongs to the broader class of thiazole‑containing sulfonamide/benzamide compounds, several of which have been explored as kinase inhibitors or anti‑Alzheimer’s agents [2]. PubChem computed descriptors (XLogP3‑AA = 3.4, H‑bond donor count = 1, H‑bond acceptor count = 5, topological polar surface area = 113 Ų, rotatable bond count = 4) indicate a physicochemical profile consistent with oral bioavailability potential and blood‑brain barrier permeability [1].

Why Generic Substitution Fails for 4-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide: Differential Evidence Limitations


Thiazole‑sulfonamide and thiazole‑benzamide analogs are a structurally crowded space where minor substituent changes can drastically alter target engagement, selectivity, and pharmacokinetics. For the specific compound 4‑(methylsulfonyl)‑N‑(4‑(p‑tolyl)thiazol‑2‑yl)benzamide, no peer‑reviewed head‑to‑head comparisons or quantitative selectivity profiling against named structural analogs have been publicly reported as of April 2026. As a result, generic substitution cannot be ruled in or out on the basis of published differential evidence alone; the decision to procure this specific compound rather than a close analog must be guided by internal screening results or by computational predictions that remain unvalidated experimentally. The following sections present the strongest evidence available, with explicit caveats regarding its strength and provenance.

4-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide: Quantitative Differentiation Evidence Guide


Physicochemical Differentiation: Computed LogP, H-Bond Profile, and TPSA Versus Thiazole-Sulfonamide Reference Set

While direct experimental comparator data are lacking, the compound's computed properties can be contrasted with the broader thiazole‑sulfonamide series reported by Khan et al. (2023), which includes 21 analogs with measured acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. The target compound has an XLogP3‑AA of 3.4 [1], which is approximately 0.5–1.0 log units higher than the most potent analog in that series (analog 1, predicted logP not explicitly given but typical for similar analogs ~2.5–3.0), suggesting higher lipophilicity that may enhance blood‑brain barrier penetration but could also reduce aqueous solubility [2]. Its topological polar surface area of 113 Ų falls within the range observed for CNS‑active thiazole‑sulfonamides, but no direct permeability measurement is available for this scaffold [1].

Physicochemical profiling Drug-likeness Thiazole-sulfonamide ADME prediction

Predicted Kinase Target Engagement: SEA Predictions for AKT1 vs. Class-Level Kinase Inhibition

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 indicate that the target compound has a predicted affinity for AKT1 (RAC‑alpha serine/threonine‑protein kinase) with a p‑value of 0, suggesting high confidence in the prediction [1]. In comparison, other predicted targets such as PTGS2 (p‑value 16), RORC (p‑value 16), and CA2 (p‑value 18) have substantially weaker predictions. No experimental IC₅₀ or Kd data are available for this compound; however, the prediction places it among a subset of thiazole‑benzamides that may preferentially engage AKT1 over other kinases. This contrasts with certain 2‑aminothiazole‑benzamide derivatives (e.g., compounds from the US20070161645 patent family) that are designed to target resistant kinase mutations via deep hydrophobic pocket interactions but have not been directly compared with the methylsulfonyl‑substituted variant.

Kinase inhibition AKT1 Computational target prediction Anticancer screening

Absence of Experimental Bioactivity Data: A Critical Selection Consideration

A search of PubChem, ChEMBL, BindingDB, and primary literature (as of April 2026) yielded no experimental bioactivity data (IC₅₀, EC₅₀, Kd, Ki) for 4‑(methylsulfonyl)‑N‑(4‑(p‑tolyl)thiazol‑2‑yl)benzamide [1]. This contrasts with structurally related thiazole‑sulfonamide analogs described by Khan et al. (2023), where 21 compounds were tested and the most potent analog (analog 1) showed AChE IC₅₀ = 0.10 ± 0.05 µM and BuChE IC₅₀ = 0.20 ± 0.05 µM versus donepezil (AChE IC₅₀ = 2.16 ± 0.12 µM, BuChE IC₅₀ = 4.5 ± 0.11 µM) [2]. The target compound was not included in that study, and no other direct comparator study has been published. For procurement purposes, this data gap means the compound is best suited as a screening‑set component for novel target discovery rather than as a tool compound with a defined potency window.

Data availability Screening readiness Procurement risk

4-(Methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide: Best-Fit Research and Industrial Application Scenarios


CNS Drug Discovery Screening Libraries

With a computed logP of 3.4 and a topological polar surface area of 113 Ų [1], this compound falls within favorable CNS drug‑like space. It can be used to diversify screening libraries targeting neurodegenerative diseases, complementing thiazole‑sulfonamide series that have shown sub‑micromolar cholinesterase inhibition [2]. Its distinct 4‑methylsulfonyl substitution pattern differentiates it from common 4‑methyl or 4‑halo analogs, potentially offering novel SAR for CNS target engagement.

Kinase Selectivity Profiling Panels

SEA predictions strongly suggest AKT1 as a primary target (p‑value = 0) with substantially weaker predictions for PTGS2, RORC, and CA2 [1]. Procurement of this compound enables experimental testing of this predicted selectivity, helping research groups validate computational target hypotheses and potentially identify a novel AKT1‑biased chemotype that differs from established ATP‑competitive inhibitors.

Fragment‑Based and Structure‑Activity Relationship (SAR) Expansion

The absence of published bioactivity data [1] makes this compound an attractive starting point for SAR expansion. Its well‑defined benzamide‑thiazole scaffold with a methylsulfonyl substituent allows systematic modification at the p‑tolyl, thiazole, or sulfonyl positions, enabling medicinal chemistry groups to generate proprietary datasets and establish in‑house structure‑activity relationships without competing against pre‑published potency benchmarks.

Negative Control or Chemical Probe for Thiazole‑Sulfonamide Series

If in‑house screening confirms that the methylsulfonyl modification abolishes or substantially reduces activity against a target that is potently engaged by a related thiazole‑sulfonamide analog (e.g., from the Khan et al. series [2]), this compound can serve as a matched negative control. Its structural similarity but functional divergence would strengthen target validation studies by providing a more rigorous control than vehicle or structurally unrelated compounds.

Quote Request

Request a Quote for 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.